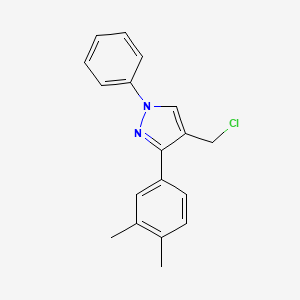

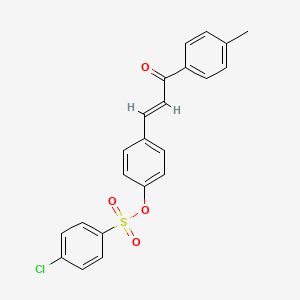

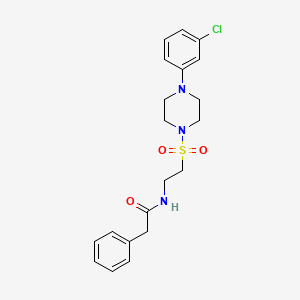

![molecular formula C18H20N6O4S B2552640 6-(4-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)磺酰基)哌嗪-1-基)-3-甲基-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 1021055-33-3](/img/structure/B2552640.png)

6-(4-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)磺酰基)哌嗪-1-基)-3-甲基-[1,2,4]三唑并[4,3-b]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is not directly reported in the provided papers. However, a related compound, 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, has been synthesized and is described in the literature. The synthesis involves the treatment of intermediate compounds with various reagents to achieve the desired triazolopyridazine derivatives. These compounds have shown anxiolytic activity and the ability to inhibit [3H]diazepam binding, indicating their potential pharmaceutical importance .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD technique. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been crystallized in the monoclinic crystal system with the space group P21/c. Density functional theory (DFT) calculations have been carried out to ensure the harmony between theoretical and experimental values, and the HOMO-LUMO energy gap along with global reactivity descriptor values have been determined .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyridazine derivatives typically include the formation of intermediate compounds followed by cyclization and substitution reactions. The specific reactions for the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involve treating an acetic acid derivative with hydrazinylpyridazine in dichloromethane, followed by the addition of reagents like TBTU and lutidine in cold conditions, and finally heating with chloroamine T in the presence of ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives are characterized by their crystalline structure, intermolecular interactions, and energy frameworks. The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine exhibits intermolecular hydrogen bonding and scarce C-Cl...cg interactions. Hirshfeld surface analysis and energy frameworks have been constructed to understand the packing of molecules and the different intermolecular interaction energies .

科学研究应用

抗组胺和抗炎活性

研究重点介绍了稠合哒嗪与环胺的合成,显示出显着的抗组胺活性,并对嗜酸性粒细胞浸润具有抑制作用。一种特定的化合物,被确定为 TAK-427,被发现有效抑制局部抗原激发引起的皮肤嗜酸性粒细胞浸润,表明其作为特应性皮炎和过敏性鼻炎治疗剂的潜力 (Gyoten 等人,2003)。

抗糖尿病活性

合成了一系列三唑并吡啶嗪-6-基取代哌嗪,并评估了它们对二肽基肽酶-4 (DPP-4) 抑制的潜力。这些化合物被开发为抗糖尿病药物,显示出很强的抑制潜力和优异的抗氧化和促胰岛素活性,突出了它们在糖尿病管理中的重要性 (Bindu 等人,2019)。

抗菌和抗疟活性

合成了含有哌嗪环和咪唑并[1,2-b]哒嗪部分的新型磺酰胺和酰胺衍生物,并筛选了它们对各种细菌的体外抗菌活性以及对真菌和疟疾的活性。这项研究表明这些化合物在开发新型抗菌和抗疟药物中的潜在用途 (Bhatt 等人,2016)。

前列腺癌治疗

确定了一种设计为 AZD3514 的化合物,靶向雄激素受体以治疗晚期前列腺癌。合成涉及解决某些物理特性问题,并导致临床候选药物进行 I 期临床试验,展示了在癌症治疗学中的应用 (Bradbury 等人,2013)。

抗氧化活性

设计并合成了一系列新型化合物,靶向二氢叶酸还原酶 (DHFR) 抑制。其中,一些衍生物显示出优异的广谱抗菌活性,并被确定为具有有效抗氧化特性的活性 DHFR 抑制剂。这些发现表明它们在开发新型抗氧化剂中的潜力 (Othman 等人,2020)。

属性

IUPAC Name |

6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4S/c1-13-19-20-17-4-5-18(21-24(13)17)22-6-8-23(9-7-22)29(25,26)14-2-3-15-16(12-14)28-11-10-27-15/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHTUKDNPJXMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

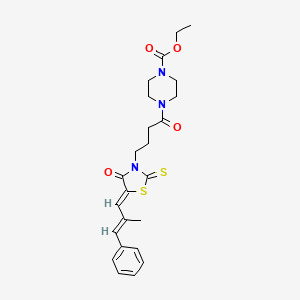

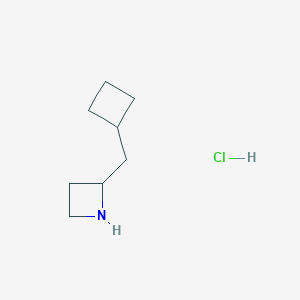

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)

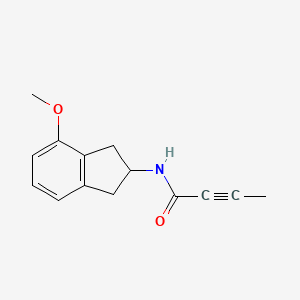

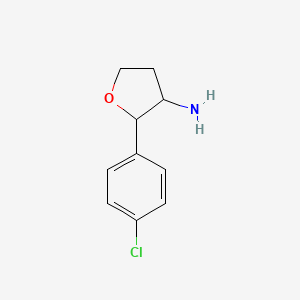

![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)

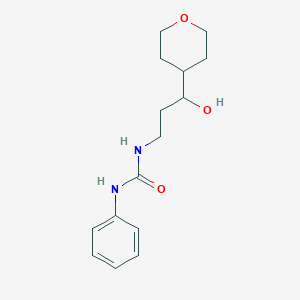

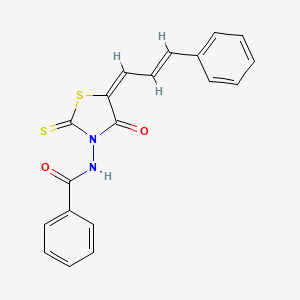

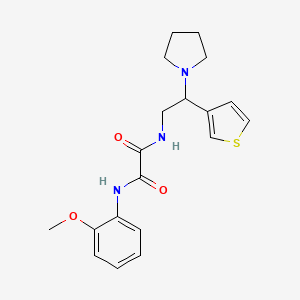

![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)